molecular formula C15H14N2O2S B13792310 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No.: B13792310
M. Wt: 286.4 g/mol
InChI Key: KXRMBXUQIHKZFM-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the class of imidazo[2,1-B]thiazoles. This compound features a thiazole ring fused with an imidazole ring, and it is substituted with a 4-ethoxyphenyl group at the 6-position, a methyl group at the 3-position, and a carboxaldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications to introduce the methyl and carboxaldehyde groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Comparison

Compared to its analogs, 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . Additionally, the electronic effects of the ethoxy group can modulate the compound’s reactivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C15H14N2O2S/c1-3-19-12-6-4-11(5-7-12)14-13(8-18)17-10(2)9-20-15(17)16-14/h4-9H,3H2,1-2H3

InChI Key

KXRMBXUQIHKZFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N3C(=CSC3=N2)C)C=O

Origin of Product

United States

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